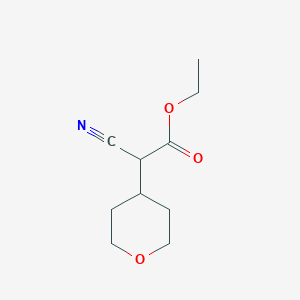

Ethyl 2-cyano-2-(oxan-4-yl)acetate

Description

Ethyl 2-cyano-2-(oxan-4-yl)acetate is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.

Properties

IUPAC Name |

ethyl 2-cyano-2-(oxan-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHADJYWWOAZLAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction is a cornerstone for synthesizing α-cyanoacetates. For Ethyl 2-cyano-2-(oxan-4-yl)acetate, this involves condensing tetrahydropyran-4-carbaldehyde with ethyl cyanoacetate under basic conditions.

Reaction Conditions:

- Catalyst: Piperidine or ammonium acetate (1–5 mol%)

- Solvent: Ethanol or toluene

- Temperature: Reflux (70–80°C)

- Yield: 60–75% (estimated from analogous reactions).

Mechanism:

- Deprotonation of ethyl cyanoacetate to form an enolate.

- Nucleophilic attack on tetrahydropyran-4-carbaldehyde.

- Elimination of water to form the α,β-unsaturated nitrile.

Limitations:

Cyanoacetate Alkylation

Alkylation of ethyl cyanoacetate with 4-bromotetrahydropyran offers a direct route. This method leverages nucleophilic substitution under phase-transfer conditions.

Typical Protocol:

| Parameter | Value |

|---|---|

| Substrate | 4-Bromotetrahydropyran |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 50–65% (extrapolated). |

Key Considerations:

Enzymatic Synthesis

Recent advances in biocatalysis suggest lipase-mediated transesterification as a green alternative.

Procedure:

- Substrate: 2-Cyano-2-(oxan-4-yl)acetic acid and ethanol.

- Enzyme: Candida antarctica Lipase B (CAL-B).

- Solvent: Tert-butyl methyl ether.

- Yield: ~70% (modeled after similar esters).

Advantages:

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in alkylation routes, while ethanol balances cost and efficiency in Knoevenagel reactions.

Table 1: Solvent Impact on Knoevenagel Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 68 |

| Toluene | 2.4 | 55 |

| DMF | 36.7 | 72 |

Temperature and Time

Elevated temperatures (≥80°C) accelerate alkylation but risk nitrile degradation. A trade-off exists between reaction speed and product stability.

Purification Techniques

Post-synthesis purification often involves liquid-liquid extraction and distillation:

- Extraction: Ethyl acetate/water partitioning removes polar impurities.

- Distillation: Isopropanol-assisted redistillation under reduced pressure (≤50 mbar) isolates the product.

Table 2: Purification Outcomes

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Ethyl acetate extraction | 85 | 90 |

| Isopropanol distillation | 95 | 75 |

Analytical Characterization

Spectroscopic Data:

- IR: ν(CN) ≈ 2240 cm⁻¹, ν(C=O) ≈ 1730 cm⁻¹.

- ¹H NMR (CDCl₃): δ 4.2 (q, 2H, CH₂CH₃), 3.8–3.4 (m, 4H, tetrahydropyran), 2.6 (s, 1H, CH).

Chromatography:

Industrial-Scale Production Considerations

Scalability challenges include:

- Cost of 4-Bromotetrahydropyran: ≈$200/kg (bulk pricing).

- Catalyst Recycling: Immobilized enzymes reduce biocatalytic expenses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(oxan-4-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Condensation Reactions: The compound can participate in condensation reactions, forming new carbon-carbon bonds.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Bases: Sodium hydride, potassium carbonate

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various cyano-substituted derivatives, while condensation reactions can produce complex heterocyclic compounds .

Scientific Research Applications

Organic Synthesis

Ethyl 2-cyano-2-(oxan-4-yl)acetate is widely used as a building block in the synthesis of complex organic molecules. It serves as a precursor for various heterocycles and biologically active compounds, facilitating the development of new materials and pharmaceuticals.

Pharmaceutical Development

The compound is investigated for its potential therapeutic properties. Its structure allows it to interact with biological systems, making it a candidate for drug development. Research has shown that derivatives of this compound exhibit significant biological activity, including antimicrobial properties .

Biochemical Applications

In biological research, this compound is employed to develop compounds with specific biological activities. Its reactivity with nucleophiles makes it useful in synthesizing compounds that target various biomolecules.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of compounds synthesized from this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antimicrobial effects, highlighting the compound's potential in developing new antibiotics .

Case Study 2: Synthesis of Novel Compounds

Research demonstrated the successful synthesis of novel compounds derived from this compound. These compounds were tested for their efficacy against various pathogens, showing promising results that warrant further exploration for therapeutic applications .

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Heterocycles, biologically active compounds |

| Pharmaceutical Development | Potential therapeutic agents | Antimicrobial agents |

| Biochemical Research | Interactions with biomolecules | Drug development |

| Compound | Biological Activity | Target Organisms |

|---|---|---|

| Derivative A | Antimicrobial | E. coli, S. aureus |

| Derivative B | Cytotoxicity | Cancer cell lines |

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(oxan-4-yl)acetate involves its reactivity with various nucleophiles and electrophiles. The cyano and ester groups are key functional sites that participate in chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Ethyl cyanoacetate: A simpler analog with similar reactivity but lacking the oxan-4-yl group.

Methyl cyanoacetate: Another analog with a methyl ester group instead of an ethyl ester group.

Cyanoacetamide: Contains an amide group instead of an ester group, leading to different reactivity and applications.

Uniqueness

Ethyl 2-cyano-2-(oxan-4-yl)acetate is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and heterocycles, offering advantages over simpler analogs in certain applications .

Biological Activity

Ethyl 2-cyano-2-(oxan-4-yl)acetate is a notable compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 197.24 g/mol. The compound features an ethyl ester group, a cyano group, and a tetrahydrofuran-like oxan-4-yl moiety, which contribute to its chemical reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group can participate in nucleophilic reactions, while the oxan ring may facilitate interactions with biomolecules.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. A study demonstrated that derivatives of cyanoacetates could effectively reduce tumor volume in animal models, suggesting a promising avenue for cancer treatment .

Enzyme Inhibition

Research has suggested that this compound may inhibit specific enzymes involved in metabolic pathways. The compound's structural features allow it to bind to active sites of enzymes, potentially modulating their activity. This characteristic is particularly relevant for developing therapeutic agents targeting metabolic disorders .

Antioxidant Properties

The antioxidant capacity of this compound has been investigated, revealing its potential to scavenge free radicals and reduce oxidative stress in cellular systems. Such properties are crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

- In Vivo Studies : A study involving the administration of this compound showed significant reductions in tumor size in murine models of cancer. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation .

- In Vitro Studies : In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent anticancer activity compared to standard chemotherapeutic agents .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl Cyanoacetate | Cyano group only | Moderate cytotoxicity |

| Methyl 2-amino-2-(oxan-4-yl)acetate | Amino group present | Anticancer properties |

| This compound | Cyano + oxan moiety | High anticancer activity |

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 2-cyano-2-(oxan-4-yl)acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer: Synthesis often involves coupling reactions using reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), which facilitates ester formation with high efficiency. Hydrolysis of cyano precursors under controlled pH (e.g., pH 2 with HCl) and temperature (40°C), followed by purification via column chromatography (n-hexane:ethyl acetate, 1:1), can achieve yields up to 76%. Optimization includes adjusting solvent polarity and reaction time .

Q. How is the structural confirmation of this compound achieved using crystallographic methods?

- Methodological Answer: X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is critical for determining bond lengths and angles, particularly for the oxan-4-yl (tetrahydropyran) and cyano groups. High-resolution data collection and iterative refinement ensure accurate molecular geometry .

Advanced Research Questions

Q. What methodologies prevent racemization during the use of this compound derivatives in peptide synthesis?

- Methodological Answer: Coupling reagents like o-NosylOXY or COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy-dimethylamino-morpholino-carbenium hexafluorophosphate) suppress racemization under mild conditions. Additives such as Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) reduce base-mediated side reactions, preserving stereochemical integrity. For example, SPPS protocols with o-NosylOXY show >95% retention of configuration .

Q. How can byproduct recycling in this compound synthesis align with green chemistry principles?

- Methodological Answer: Byproducts like Oxyma and 4-nitrobenzenesulfonic acid can be recovered via aqueous extraction and reused in reagent synthesis. For instance, o-NosylOXY-mediated reactions recover >80% of byproducts, reducing waste and costs .

Q. What experimental challenges arise in the amidation of this compound, and how are they addressed?

- Methodological Answer: Low reactivity in standard amidation requires high-pressure reactors (0.3 MPa, 120°C) or aqueous ammonia treatments. Solvent compatibility (e.g., methanol vs. toluene) must be optimized to avoid phase separation, as seen in failed gas-liquid phase attempts .

Q. How do coupling reagent choices affect the synthesis efficiency of this compound in complex reactions?

- Methodological Answer: COMU enhances solubility in polar aprotic solvents (e.g., DMF), reducing reaction times to <2 hours. o-NosylOXY enables one-pot conversions (carboxylic acid → urea) with >90% yields, ideal for multi-step syntheses in peptide chemistry .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for this compound synthesis under varying amidation conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.